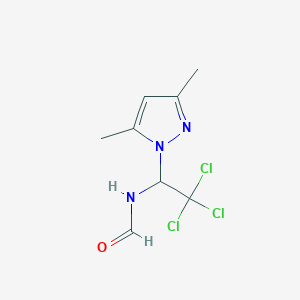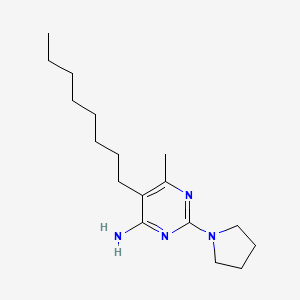
6-Methyl-5-octyl-2-(pyrrolidin-1-YL)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-5-octyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to the pyrimidine core, along with methyl and octyl substituents. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-octyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine typically involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with appropriate alkylating agents. One common method involves the reaction of the pyrimidinone with methyl chloroacetate, followed by hydrazinolysis to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-5-octyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-Methyl-5-octyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Methyl-5-octyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pyrrolidine ring and pyrimidine core play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one
- 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide
- Pyrrolidine-2,5-diones
Uniqueness
6-Methyl-5-octyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine is unique due to the presence of both methyl and octyl substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents with the pyrrolidine ring and pyrimidine core provides a distinct structural framework that can be exploited for various applications .
Propiedades
Número CAS |
113081-65-5 |
|---|---|
Fórmula molecular |
C17H30N4 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
6-methyl-5-octyl-2-pyrrolidin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C17H30N4/c1-3-4-5-6-7-8-11-15-14(2)19-17(20-16(15)18)21-12-9-10-13-21/h3-13H2,1-2H3,(H2,18,19,20) |
Clave InChI |
CXJPSHWOBPOSDZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=C(N=C(N=C1N)N2CCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


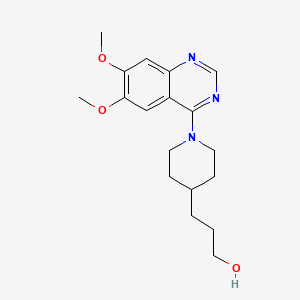

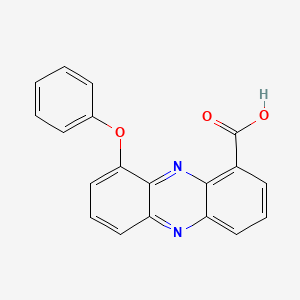
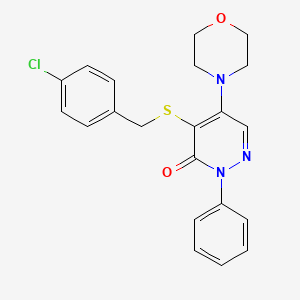
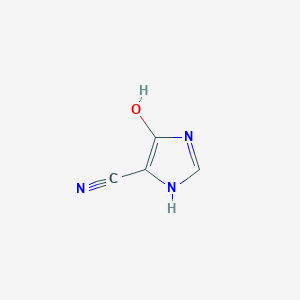
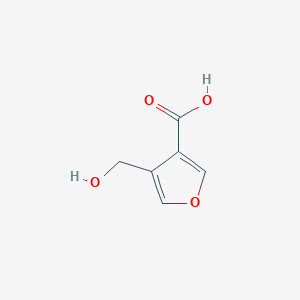
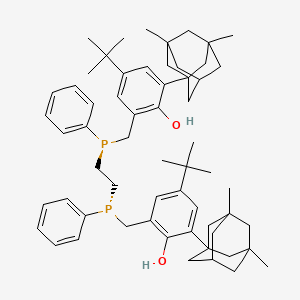
![[1,3]Dithiolo[4,5-b]pyrazin-2-one](/img/structure/B12908190.png)
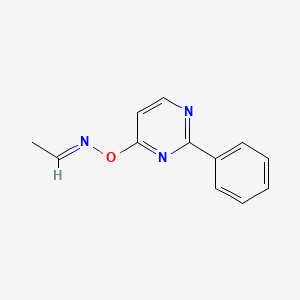
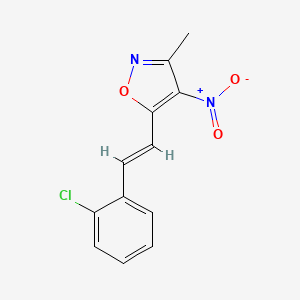
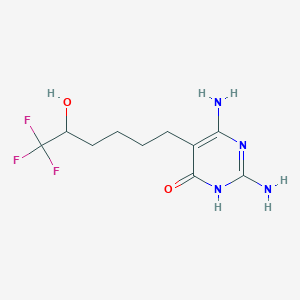
![7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid](/img/structure/B12908204.png)
![5-Methyl-4-[(E)-(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine](/img/structure/B12908212.png)
